N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide
Description
N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide is a synthetic acetamide derivative featuring a pyrrolidine ring substituted with a 2-amino-acetyl group and an isopropyl-acetamide side chain. Its IUPAC name, as per , is N-({1-[(2S)-2-AMINOPROPANOYL]PYRROLIDIN-3-YL}METHYL)-N-ISOPROPYLACETAMIDE, indicating stereospecificity at the alanyl moiety (S-configuration) .
Properties
IUPAC Name |
N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-9(2)15(10(3)16)8-11-4-5-14(7-11)12(17)6-13/h9,11H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHSCFSETIZDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)C(=O)CN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801146190 | |
| Record name | Acetamide, N-[[1-(2-aminoacetyl)-3-pyrrolidinyl]methyl]-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353966-10-5 | |
| Record name | Acetamide, N-[[1-(2-aminoacetyl)-3-pyrrolidinyl]methyl]-N-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353966-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[[1-(2-aminoacetyl)-3-pyrrolidinyl]methyl]-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and applications in various fields such as medicine and pharmacology.
Chemical Structure and Synthesis
The molecular formula of this compound is C13H25N3O2. The synthesis typically involves several steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using precursors like 1,4-diketones or amino acid derivatives.
- Introduction of the Amino-Acetyl Group : Acylation reactions with agents such as acetic anhydride or acetyl chloride are employed.
- Final Modifications : The isopropyl group is introduced to complete the structure.
Synthetic Route Example
| Step | Reaction Type | Reagents |
|---|---|---|
| 1 | Cyclization | 1,4-Diketone or amino acid derivative |
| 2 | Acylation | Acetic anhydride, Triethylamine |
| 3 | Substitution | Isopropyl halide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity, influence metabolic pathways, and affect cellular functions by binding to receptors or enzymes involved in various physiological processes.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, pyrrole derivatives have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that this compound may possess comparable antimicrobial properties.
Anticancer Activity
Preliminary studies suggest that related compounds exhibit anticancer effects through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation . The presence of the pyrrolidine moiety is believed to enhance binding affinity to cancer-related targets, potentially leading to improved therapeutic outcomes.
Neurological Applications
This compound has been explored for its potential in treating neurological disorders. Its ability to inhibit acetylcholinesterase (AChE) could make it a candidate for Alzheimer's disease therapy, where cholinergic signaling is disrupted .
Study on Antimicrobial Activity
In a study assessing various pyrrole derivatives, this compound was tested against multiple bacterial strains. The results indicated promising antibacterial effects with MIC values comparable to established antibiotics like ciprofloxacin .
Study on Anticancer Properties
A research project evaluated the cytotoxicity of several pyrrolidine-based compounds on cancer cell lines. The findings revealed that compounds similar to this compound exhibited significant cytotoxic effects, particularly against breast and lung cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural uniqueness lies in its pyrrolidine backbone, amino-acetyl group, and N-isopropyl substitution.
Substituent Variations on the Acetamide Nitrogen
N-Alkyl/Aryl Substitutions
- N-Ethyl (N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide): Less steric bulk than isopropyl, offering a balance between solubility and lipophilicity. However, this analog is listed as discontinued, suggesting stability or synthesis challenges .
- N-Cyclopropyl (N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide): The cyclopropyl ring introduces rigidity, which might stabilize conformational preferences. Discontinued status hints at formulation difficulties .
Chloro-Substituted Analog (N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide)
- Replacing the amino group with chlorine (C12H21ClN2O2; molar mass 260.76) increases molecular weight and electron-withdrawing effects, lowering pKa (-0.54) and altering ionization behavior . Predicted boiling point (406°C) and density (1.129 g/cm³) suggest higher thermal stability but comparable solubility to the target compound .
Backbone and Functional Group Modifications
- Pyrrolidine vs. Piperidine : lists a piperidine-based analog (N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide). The six-membered piperidine ring may reduce ring strain compared to pyrrolidine, affecting conformational dynamics and target binding.
- Amino-Acetyl vs. Alanyl Substitution: The stereospecific alanyl variant (N-{[1-(L-Alanyl)-3-pyrrolidinyl]methyl}-N-isopropylacetamide) introduces a chiral center, which could influence enantioselective interactions in biological systems .
Key Properties (Table 1)
Discussion of Functional Implications
- Lipophilicity and Bioavailability : The isopropyl group in the target compound likely enhances passive diffusion across biological membranes compared to smaller alkyl groups (methyl, ethyl) .
- Stability : Discontinued analogs (ethyl, cyclopropyl) may suffer from hydrolytic instability or metabolic susceptibility, whereas the isopropyl variant’s steric bulk could mitigate these issues.
- Stereochemical Impact : The S-configuration in the alanyl variant () could confer selectivity in enzyme or receptor interactions, though biological data is needed to confirm this .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
